2-Methoxy-5-(pentafluorosulfur)benzoic acid
Overview
Description
2-Methoxy-5-(pentafluorosulfur)benzoic acid is a chemical compound that has garnered attention in the scientific community due to its unique properties and potential applications. It is characterized by the presence of a methoxy group and a pentafluorosulfur group attached to a benzoic acid core. This compound is known for its versatility and is used in various fields such as pharmaceuticals, material science, and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(pentafluorosulfur)benzoic acid typically involves the introduction of the methoxy and pentafluorosulfur groups onto a benzoic acid derivative. One common method involves the reaction of 2-methoxybenzoic acid with a pentafluorosulfurating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the desired substitution occurs efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(pentafluorosulfur)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pentafluorosulfur group can be reduced under specific conditions to yield different sulfur-containing derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-formyl-5-(pentafluorosulfur)benzoic acid, while reduction of the pentafluorosulfur group can produce 2-methoxy-5-(sulfur)benzoic acid.
Scientific Research Applications
2-Methoxy-5-(pentafluorosulfur)benzoic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(pentafluorosulfur)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pentafluorosulfur groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biochemical effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid: Lacks the pentafluorosulfur group, making it less reactive in certain chemical reactions.
5-(Pentafluorosulfur)benzoic acid: Lacks the methoxy group, which affects its solubility and reactivity.
2-Methoxy-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a pentafluorosulfur group, leading to different chemical properties and reactivity.
Uniqueness
2-Methoxy-5-(pentafluorosulfur)benzoic acid is unique due to the presence of both methoxy and pentafluorosulfur groups, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-methoxy-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5O3S/c1-16-7-3-2-5(4-6(7)8(14)15)17(9,10,11,12)13/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKWSTMSPXNSCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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